2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of furan and imidazo[1,2-a]pyridine. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroimidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)imidazo[1,2-a]pyridine: Lacks the methyl group at the 8-position.
8-Methylimidazo[1,2-a]pyridine: Lacks the furan ring.
2-(Thiophen-2-yl)-8-methylimidazo[1,2-a]pyridine: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both the furan and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O/c1-9-4-2-6-14-8-10(13-12(9)14)11-5-3-7-15-11/h2-8H,1H3 |
InChI Key |
XVJFIXROASMDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
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